N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
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Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One stream of research investigates the antimicrobial properties of compounds structurally related to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide. For instance, substituted pyridines and pyrazines, acting as carboxylic acid isosteres, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds exhibited significant antimicrobial activity, with some showing up to 16 times the potency of pyrazinamide, indicating a potential application in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds for various applications, including potential therapeutic uses. For example, novel arylazothiazole disperse dyes containing selenium have been synthesized for dyeing polyester fibers. These compounds demonstrated not only high dyeing efficiency but also significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-14-5-2-8-19-22(14)9-3-7-18-15(24)13-11-25-16(21-13)20-12-4-1-6-17-10-12/h1-2,4-6,8,10-11H,3,7,9H2,(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYROXYWDWGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.